molecular formula C17H33ClO2 B1590425 Hexadecanoic acid, chloromethyl ester CAS No. 61413-69-2

Hexadecanoic acid, chloromethyl ester

Cat. No. B1590425
CAS RN: 61413-69-2
M. Wt: 304.9 g/mol
InChI Key: GNLQYLAQYCCHNY-UHFFFAOYSA-N
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Description

Hexadecanoic acid, chloromethyl ester, also known as chloromethyl hexadecanoate, is a chemical compound with the molecular formula C17H33ClO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Hexadecanoic acid, chloromethyl ester consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 .


Chemical Reactions Analysis

Esters, including Hexadecanoic acid, chloromethyl ester, typically undergo reactions such as hydrolysis, which is the process of breaking down the ester using water. This reaction can be catalyzed by either an acid or a base . Esters can also be reduced to primary alcohols using lithium aluminum hydride .


Physical And Chemical Properties Analysis

Hexadecanoic acid, chloromethyl ester is a solid substance . Its molecular weight is 304.9 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Phytochemical Analysis

Hexadecanoic acid, chloromethyl ester is identified as a bioactive compound in phytochemical studies. It’s found in ethanolic extracts from various plants and has been linked to significant biological activities. For instance, in a study involving a novel polyherbal extract, this compound was one of the 35 phytochemicals identified using GC–MS analysis . The presence of such compounds is crucial for the antioxidant and anti-inflammatory properties of the extracts, which can be pivotal in treating diseases like diabetes.

Antioxidant Activity

In the realm of antioxidant research, hexadecanoic acid, chloromethyl ester contributes to the scavenging of free radicals. Its efficacy can be compared to standard antioxidants using assays like DPPH, where the EC50 values are measured to determine the concentration needed to reduce the presence of free radicals by 50% . This application is vital in understanding the compound’s potential in preventing oxidative stress-related diseases.

Anti-inflammatory Potential

The anti-inflammatory potential of hexadecanoic acid, chloromethyl ester is evaluated through in vitro studies. It’s been shown to have IC50 values comparable to standard drugs in membrane stabilization and protein denaturation assays . This suggests its usefulness in developing new anti-inflammatory agents that could be used in medical treatments.

Microbial Interaction and Oxidative Stress Tolerance

In microbiology, hexadecanoic acid, chloromethyl ester plays a role in microbial interactions, particularly in co-culture systems. For example, in a co-culture of Saccharomyces cerevisiae and Escherichia coli, it was found to promote oxidative stress tolerance in yeast cells . This application is significant for industrial fermentation processes, where stress tolerance can lead to improved production efficiency.

Metabolomics

Metabolomics studies often identify hexadecanoic acid, chloromethyl ester as a key metabolite. Its presence can indicate certain metabolic pathways or stress responses in organisms. In co-culture systems, its increased content suggests a regulatory role in the metabolism of yeast cells, which could be harnessed to enhance fermentation strategies .

Bioactive Compound Identification

Hexadecanoic acid, chloromethyl ester is also important in the identification of bioactive compounds in various plant parts. Through techniques like GC-MS, researchers can pinpoint this compound among others in methanolic extracts of plants, which can lead to the discovery of new drugs or therapeutic agents .

properties

IUPAC Name

chloromethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLQYLAQYCCHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515215
Record name Chloromethyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanoic acid, chloromethyl ester

CAS RN

61413-69-2
Record name Chloromethyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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